molecular formula C25H26O7 B11304312 10-butyl-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

10-butyl-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Cat. No.: B11304312
M. Wt: 438.5 g/mol
InChI Key: PFAIBQUINDLQBE-UHFFFAOYSA-N
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Description

10-butyl-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including hydroxyl, methoxy, and pyranochromene moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-butyl-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves multi-step organic reactions. One common approach starts with the condensation of phloroglucinol with appropriate aldehydes to form the chromene core. Subsequent alkylation and cyclization steps introduce the butyl and pyrano groups, respectively. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

10-butyl-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinones, while reduction of the carbonyl groups can produce alcohols .

Mechanism of Action

The mechanism of action of 10-butyl-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, modulating their activity. Additionally, the compound can interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-butyl-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione stands out due to its unique combination of functional groups and structural features, which contribute to its diverse reactivity and biological activities. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C25H26O7

Molecular Weight

438.5 g/mol

IUPAC Name

10-butyl-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione

InChI

InChI=1S/C25H26O7/c1-5-6-7-14-11-21(27)31-18-8-13(2)22-16(26)12-17(32-25(22)23(14)18)15-9-19(29-3)24(28)20(10-15)30-4/h8-11,17,28H,5-7,12H2,1-4H3

InChI Key

PFAIBQUINDLQBE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=O)CC(O3)C4=CC(=C(C(=C4)OC)O)OC

Origin of Product

United States

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